

Structure-Activity Relationship of Aminothiazole-Triazole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: (4-(2-Aminothiazol-4-yl)-2-(1*H*-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2819147

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The strategic combination of aminothiazole and triazole scaffolds has emerged as a promising approach in medicinal chemistry, yielding hybrid molecules with a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminothiazole-triazole analogs, focusing on their anticonvulsant and antimicrobial properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data

The biological evaluation of aminothiazole-triazole analogs has demonstrated their potential in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their biological activity.

Anticonvulsant Activity

A series of 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1*H*-1,2,4-triazole-5-thiones has been evaluated for anticonvulsant activity using the maximal

electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The results underscore the importance of the substitution pattern on the phenyl rings for in vivo efficacy.[1]

| Compound ID | R (on thiazole-phenyl) | R' (on triazole-phenyl) | MES ED ₅₀ (mg/kg) | scPTZ ED ₅₀ (mg/kg) | Neurotoxicity (TD ₅₀ , mg/kg) | Protective Index (PI = TD ₅₀ /ED ₅₀) |
|---------------|------------------------|-------------------------|------------------------------|--------------------------------|--|---|
| 62a | 4-CH ₃ | 4-Cl | 23.9 | 178.6 | > 400 | > 16.7 |
| 62b | 4-OCH ₃ | 4-Cl | 13.4 | 81.6 | > 600 | > 44.8 |
| Phenytoin | - | - | 20.1 | > 300 | 65.5 | 3.3 |
| Carbamazepine | - | - | 8.8 | 27.5 | 70.0 | 8.0 |

Data sourced from Bhat et al.[1]

Key SAR Observations for Anticonvulsant Activity:

- The presence of a 4-chlorophenyl group at the N-4 position of the triazole ring appears beneficial for activity.
- Electron-donating groups, such as methoxy (in 62b), on the phenyl ring attached to the thiazole moiety resulted in a lower ED₅₀ value in the MES test, indicating higher potency compared to the methyl-substituted analog (62a).[1]
- Notably, compound 62b exhibited a significantly higher protective index than the standard drugs phenytoin and carbamazepine, suggesting a wider therapeutic window.[1]

Antimicrobial Activity

Various aminothiazole-triazole hybrids have been synthesized and tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Compound Series | General Structure | Test Organism | MIC (µg/mL) | Reference |
|---------------------------------|---------------------------------------|--------------------|-------------|-----------|
| Thiazolyl-thioureas | 3,4-dichlorophenyl substituted | S. aureus | 4 - 16 | [2] |
| Thiazolyl-thioureas | 3-chloro-4-fluorophenyl substituted | S. epidermidis | 4 - 16 | [2] |
| 2,4-disubstituted 1,3-thiazoles | Nitro at para-position of phenyl ring | E. coli | 4.32 - 4.60 | [3] |
| 2,4-disubstituted 1,3-thiazoles | Nitro at para-position of phenyl ring | B. subtilis | 4.51 | [3] |
| Thiazole-based Schiff bases | - | E. coli (Gram -) | 14.40 | [4] |
| Thiazole-based Schiff bases | - | S. aureus (Gram +) | 15.00 | [4] |

Key SAR Observations for Antimicrobial Activity:

- Halogen substitution on the phenyl ring of thiazolyl-thiourea derivatives is crucial for antibacterial activity, with compounds showing potent inhibition of Staphylococcal species.[2]
- For 2,4-disubstituted 1,3-thiazole derivatives, the presence of a nitro group at the para-position of the phenyl ring was found to be significant for inhibiting microbial growth.[3]
- The specific linkage and overall molecular architecture play a significant role in determining the spectrum and potency of antimicrobial action.

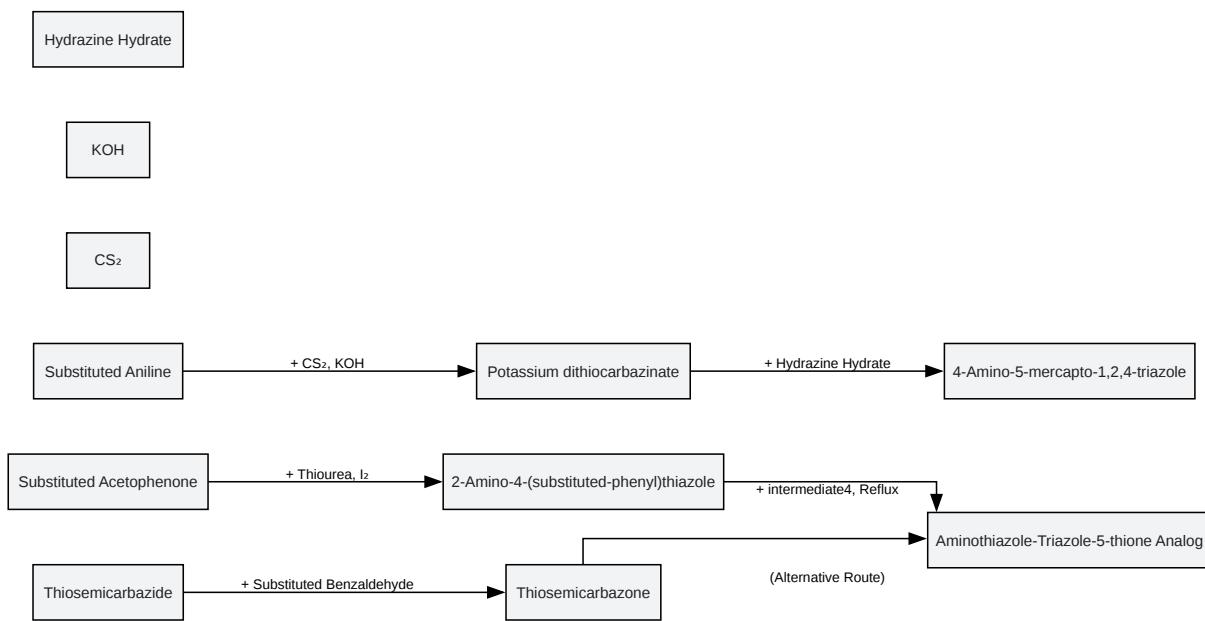
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the evaluation of

aminothiazole-triazole analogs.

Synthesis of Aminothiazole-Triazole Analogs (General Scheme)

The synthesis of the title compounds generally involves a multi-step process. A representative synthetic pathway for 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones is depicted below.



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Caption: Generalized synthetic scheme for aminothiazole-triazole analogs.

Anticonvulsant Screening

The anticonvulsant activity is typically assessed in rodent models using well-established protocols.

1. Maximal Electroshock (MES) Test:

- Purpose: To identify compounds that prevent seizure spread.
- Procedure:
 - Animals (e.g., mice or rats) are administered the test compound intraperitoneally (i.p.) or orally (p.o.).
 - After a specified time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus is delivered via corneal or auricular electrodes.
 - The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
 - The absence of this phase is considered a positive result (protection).
 - The ED_{50} (median effective dose) is calculated as the dose that protects 50% of the animals.[1][5]

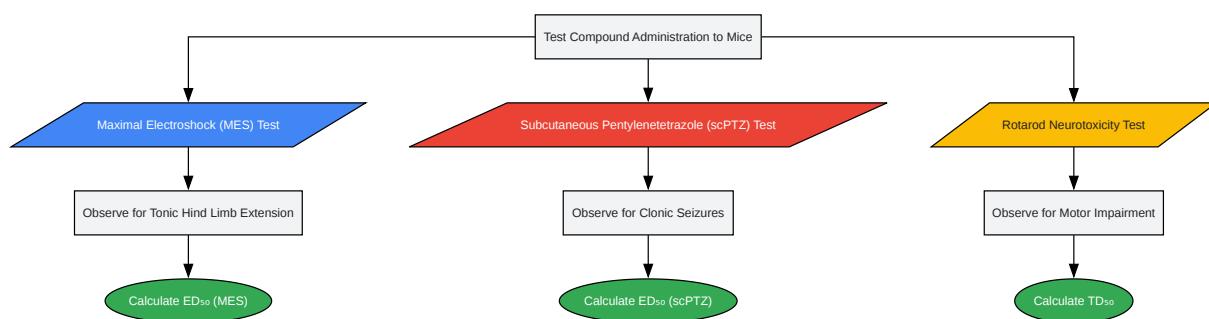
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

- Purpose: To identify compounds that elevate the seizure threshold.
- Procedure:
 - Animals are pre-treated with the test compound.
 - A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
 - The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
 - The absence of such seizures indicates protection.

- The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.
[\[1\]](#)

3. Neurotoxicity Screening (Rotarod Test):

- Purpose: To assess motor impairment and sedation, providing an indication of the compound's side-effect profile.
- Procedure:
 - Trained animals are placed on a rotating rod (e.g., 6 rpm).
 - Animals that can remain on the rod for a predetermined time (e.g., 1 minute) in pre-trials are selected.
 - After administration of the test compound, the animals are again placed on the rotarod at various time intervals.
 - The inability to remain on the rod for the set time is indicative of neurotoxicity.
 - The TD₅₀ (median toxic dose) is the dose that causes 50% of the animals to fail the test.



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Caption: Workflow for anticonvulsant and neurotoxicity screening.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

- A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the test microorganism.
- Positive (microorganism without compound) and negative (medium only) controls are included.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[6\]](#)

This guide serves as a foundational resource for understanding the structure-activity relationships of aminothiazole-triazole analogs. The presented data and methodologies offer a framework for the design and development of novel derivatives with enhanced therapeutic profiles. Further research focusing on systematic structural modifications and a broader range of biological targets will undoubtedly continue to unlock the full potential of this versatile chemical scaffold.

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